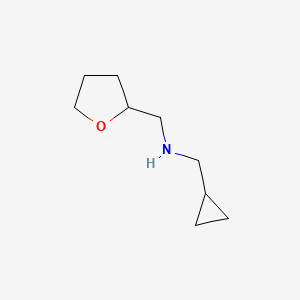

N-(Cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1-cyclopropyl-N-(oxolan-2-ylmethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-2-9(11-5-1)7-10-6-8-3-4-8/h8-10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMMCSRZAOOXDCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNCC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394119 | |

| Record name | 1-Cyclopropyl-N-[(oxolan-2-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356539-57-6 | |

| Record name | 1-Cyclopropyl-N-[(oxolan-2-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

N-(Cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)amine is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a cyclopropylmethyl group and a tetrahydrofuran moiety. This structural configuration is believed to contribute to its biological activity, influencing interactions with various biological targets.

This compound exhibits its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play crucial roles in metabolic pathways. For instance, it may interact with enzymes involved in neurotransmitter synthesis or degradation, thereby modulating neurotransmitter levels in the brain.

- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. This modulation can lead to changes in physiological responses such as pain perception, mood regulation, and metabolic processes.

- Cellular Effects : Research indicates that this compound can affect cell proliferation and apoptosis. It may induce apoptosis in cancer cells while sparing normal cells, highlighting its potential as an anticancer agent.

Pharmacological Studies

- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For example, it has shown significant activity against breast and colon cancer cells, with IC50 values indicating effective inhibition of cell growth.

- Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties. It appears to reduce oxidative stress and inflammation in neuronal cells, which could be beneficial in neurodegenerative diseases such as Alzheimer's.

- Anti-inflammatory Properties : The compound has been observed to inhibit pro-inflammatory cytokines in various models of inflammation, suggesting potential applications in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Dosage and Toxicity

Research indicates that the toxicity profile of this compound is favorable at therapeutic doses. Animal studies have shown minimal adverse effects at doses effective for anticancer activity. However, further studies are necessary to establish a comprehensive safety profile.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Properties

Research indicates that compounds similar to N-(Cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)amine may exhibit significant anticancer activity. For instance, certain nitrone compounds have shown promise in inhibiting angiogenesis, which is crucial for tumor growth and metastasis. The administration of these compounds has been linked to the suppression of cancer cell proliferation in various studies .

G Protein-Coupled Receptor Modulation

The compound can potentially act as a modulator of G protein-coupled receptors (GPCRs), which are pivotal in numerous physiological processes and are common drug targets. Research has focused on designing modulators that could improve the pharmacokinetic properties of existing drugs, enhancing their efficacy and reducing side effects .

Agricultural Applications

Pesticide Development

The structural characteristics of this compound can be leveraged for developing novel pesticides. Similar compounds have demonstrated efficacy as crop protection agents against phytopathogenic microorganisms, including nematodes and other plant pathogens . This application is particularly relevant in the context of sustainable agriculture, where there is a growing demand for environmentally friendly pest control solutions.

Biochemical Research

Radical Scavenging Activity

Nitrone compounds are known for their ability to trap free radicals, which can be detrimental to cellular structures. This property makes them valuable in biochemical research focused on oxidative stress and its implications in various diseases, including neurodegenerative disorders . The ability to mitigate oxidative damage positions these compounds as potential therapeutic agents in treating conditions linked to oxidative stress.

Data Table: Summary of Applications

Case Studies

- Anticancer Activity : A study published in a peer-reviewed journal demonstrated that a related nitrone compound effectively reduced tumor size in murine models by inhibiting angiogenesis. The findings suggest that similar structural modifications could enhance the anticancer properties of this compound.

- Pesticidal Efficacy : Research conducted on various nitrone derivatives has indicated their potential as effective pesticides. Field trials showed significant reductions in pest populations when treated with these compounds, highlighting their practical applications in agriculture.

- Oxidative Stress Mitigation : A biochemical study explored the radical scavenging capabilities of nitrone compounds similar to this compound. Results indicated a marked decrease in markers of oxidative damage in cell cultures treated with these compounds.

Méthodes De Préparation

Reaction Conditions and Procedure

| Step | Reagents and Conditions | Description |

|---|---|---|

| a | Cyclopropanecarbonitrile, nickel dichloride, tetrahydrofuran solvent, sodium borohydride, nitrogen atmosphere | The reaction mixture is stirred with sodium borohydride added in batches at 20-45 °C for 10-18 hours to reduce the nitrile to amine |

| b | Cooling to room temperature, addition of water, extraction with dichloromethane | The reaction mixture is worked up by phase separation and organic extraction |

| c | Drying over anhydrous sodium sulfate, filtration, distillation at normal pressure | Purification by distillation yields cyclopropylmethylamine with ~98% GC purity and ~50% yield |

Optimized Parameters

| Parameter | Optimal Range | Notes |

|---|---|---|

| Molar ratio cyclopropanecarbonitrile : sodium borohydride | 1 : 3 to 1 : 6 | Excess reducing agent ensures complete reduction |

| Weight ratio tetrahydrofuran : cyclopropanecarbonitrile | 2:1 to 8:1 (preferably 3:1 to 5:1) | Solvent volume affects reaction rate and mixing |

| Molar ratio nickel dichloride : cyclopropanecarbonitrile | 0.01 : 1 to 0.1 : 1 | Catalyst loading impacts reaction efficiency |

| Reaction temperature | 20-45 °C (optimal ~25 °C) | Temperature control critical for safety and selectivity |

| Reaction time | 10-18 hours (optimal 14-16 hours) | Ensures complete conversion |

Reaction Scheme

$$

\text{Cyclopropanecarbonitrile} \xrightarrow[\text{NiCl}2]{\text{NaBH}4, \text{THF}, \text{N}_2, 25^\circ C} \text{Cyclopropylmethylamine}

$$

Preparation of N-(Cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)amine

The final target compound is synthesized by coupling cyclopropylmethylamine with tetrahydro-2-furanylmethyl derivatives, typically via reductive amination or nucleophilic substitution. Although specific detailed procedures for this exact compound are limited, analogous synthetic strategies are well-documented in literature.

General Synthetic Strategy

- Step 1: Preparation of 2-(aminomethyl)tetrahydrofuran or its equivalent

- Step 2: Reaction of cyclopropylmethylamine with tetrahydro-2-furanylmethyl halide or aldehyde

- Step 3: Reductive amination using reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)3) to form the secondary amine

- Step 4: Purification by chromatographic or distillation methods

Example Reductive Amination Procedure (Adapted from Related Compounds)

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| a | Cyclopropylmethylamine + tetrahydro-2-furanylmethyl aldehyde | Formation of imine intermediate |

| b | Addition of NaBH(OAc)3 in suitable solvent (e.g., dichloromethane) | Reduction of imine to secondary amine |

| c | Workup and purification | Isolation of this compound |

Analytical Confirmation

- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the chemical structure and substitution pattern

- Mass Spectrometry (MS) verifies molecular weight and purity

- Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) assesses purity and yield

Summary Table of Preparation Methods

Research Findings and Considerations

- The sodium borohydride/nickel dichloride system is an effective and safe method for reducing nitriles to primary amines under mild conditions, with straightforward workup and good yields.

- Reductive amination is the preferred method for assembling the final compound due to its selectivity and mild reaction conditions, minimizing side reactions and degradation of sensitive groups such as tetrahydrofuran rings.

- Analytical techniques such as NMR and MS are essential for confirming the integrity of the product, especially to ensure the correct attachment of both cyclopropylmethyl and tetrahydro-2-furanylmethyl groups.

- Purification by distillation or chromatography is necessary to achieve high purity suitable for research or further application.

Q & A

Q. What are the established synthetic routes for N-(Cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)amine?

A common approach involves reductive amination between cyclopropylmethylamine and tetrahydrofurfuryl derivatives (e.g., tetrahydrofurfuryl chloride or aldehyde). Reaction optimization may include using sodium cyanoborohydride or other reducing agents in aprotic solvents like THF. Characterization via H-NMR and TLC is critical to confirm product purity and structural integrity .

Q. Which analytical techniques are most reliable for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm substituent connectivity and stereochemistry.

- Mass Spectrometry (MS): High-resolution MS for molecular weight validation.

- Infrared Spectroscopy (IR): Identification of functional groups like amine N-H stretches (~3300 cm). Thin-layer chromatography (TLC) is recommended for monitoring reaction progress .

Q. What physicochemical properties should be prioritized for experimental determination?

Critical properties include:

- Solubility: Test in polar (e.g., water, methanol) and nonpolar solvents (e.g., hexane).

- Boiling/Melting Points: Differential scanning calorimetry (DSC) for precise measurement.

- Density and Refractive Index: Compare with structurally similar amines like N-cyclopropyltetrahydro-2H-pyran-4-amine (density: 1.01 g/cm, boiling point: 219°C) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this amine?

Variables influencing yield include:

- Catalyst Choice: Sodium triacetoxyborohydride (STAB) for milder conditions.

- Solvent Effects: Polar aprotic solvents (e.g., DMF) may enhance reaction rates.

- Temperature Control: Lower temperatures (0–5°C) to minimize side reactions. Evidence from benzamide synthesis shows yields ranging from 31% to 95%, highlighting the impact of stepwise purification (e.g., column chromatography) .

Q. How can structural analogs of this compound be designed to study bioactivity?

Structure-activity relationship (SAR) studies can explore:

- Substituent Variation: Replace the cyclopropylmethyl group with bulkier alkyl chains or fluorinated moieties.

- Heterocycle Modification: Substitute tetrahydrofuran with pyran or morpholine rings. For example, cyclopropylmethyl-containing benzamides exhibit insecticidal activity (100% mortality in Plutella xylostella at 1 mg/L), suggesting potential agrochemical applications .

Q. How should contradictory data on solubility or stability be resolved?

- Purity Assessment: Use HPLC to rule out impurities affecting solubility measurements.

- Stability Studies: Accelerated degradation tests under varying pH, temperature, and light exposure. Cross-validate results with multiple techniques (e.g., NMR vs. LC-MS) to ensure consistency .

Q. What computational strategies predict the compound’s interactions with biological targets?

- Molecular Docking: Use software like AutoDock to model binding to enzymes (e.g., acetylcholinesterase).

- Quantum Mechanical Calculations: Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Meta-diamide derivatives with cyclopropyl groups have shown insecticidal activity, providing a template for computational modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.